molecular formula C29H37ClN2O3 B10894263 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10894263
M. Wt: 497.1 g/mol
InChI Key: ZPWAJFYNNXXPGI-RFBIWTDZSA-N
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Description

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dibutylamino propyl chain, a hydroxy group, and a methylphenyl group

Preparation Methods

The synthesis of 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chlorobenzoyl and methylphenyl precursors, followed by their coupling with the dibutylamino propyl chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H37ClN2O3

Molecular Weight

497.1 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H37ClN2O3/c1-4-6-17-31(18-7-5-2)19-8-20-32-26(22-11-9-21(3)10-12-22)25(28(34)29(32)35)27(33)23-13-15-24(30)16-14-23/h9-16,26,33H,4-8,17-20H2,1-3H3/b27-25-

InChI Key

ZPWAJFYNNXXPGI-RFBIWTDZSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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